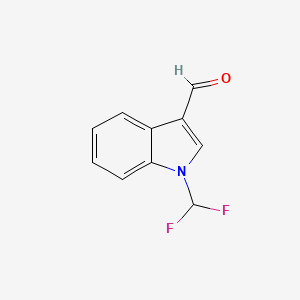

1-(Difluoromethyl)-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Difluoromethyl)-1H-indole-3-carbaldehyde is a chemical compound that features an indole core substituted with a difluoromethyl group and an aldehyde functional group

Vorbereitungsmethoden

One common method includes the use of difluoromethylation reagents such as ClCF₂H, which reacts with the indole substrate under specific conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the indole ring . Industrial production methods often employ these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

General Reactivity of Indole-3-Carbaldehyde Derivatives

Indole-3-carbaldehydes are versatile intermediates in organic synthesis due to their dual functionality (indole nucleus and aldehyde group). The difluoromethyl substituent at the N1 position introduces steric and electronic effects that may modulate reactivity compared to unsubstituted analogs.

Key Reactivity Trends:

-

Electrophilic Aromatic Substitution (EAS):

The electron-withdrawing difluoromethyl group at N1 would deactivate the indole ring, directing electrophiles to the less hindered C5 or C7 positions. For example: -

Aldehyde Functionalization:

The aldehyde group at C3 is susceptible to nucleophilic addition, oxidation, or condensation.

Knoevenagel Condensation

Indole-3-carbaldehydes typically undergo condensation with active methylene compounds (e.g., malononitrile) under basic conditions. For 1-(difluoromethyl)-1H-indole-3-carbaldehyde:

This compound+CH₂(CN)₂base3-(1-difluoromethylindol-3-yl)acrylonitrile+H₂O

Factors Influencing Reactivity:

-

The difluoromethyl group may reduce the electrophilicity of the aldehyde via inductive effects.

Nucleophilic Addition

The aldehyde group can react with Grignard reagents or organolithium compounds:

R-MgX+This compound→3-(R-CHOH)-1-(difluoromethyl)-1H-indole

Challenges:

-

Compatibility of the difluoromethyl group with strong bases (risk of β-elimination).

Oxidation and Reduction

| Process | Reagents | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | 1-(difluoromethyl)-1H-indole-3-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | 1-(difluoromethyl)-1H-indol-3-ylmethanol |

Notes:

-

The difluoromethyl group may stabilize intermediates during oxidation .

-

Over-reduction of the indole ring is unlikely under mild conditions .

Cross-Coupling Reactions

Pd-catalyzed C–H functionalization at C2 or C4 is feasible, leveraging the aldehyde as a directing group :

This compound+Ar-IPd(OAc)₂, AgOAcC2/C4-arylated product

Key Considerations:

-

The difluoromethyl group may alter regioselectivity compared to N-H indoles.

Synthetic Challenges and Opportunities

-

Stability: Aldehydes are prone to oxidation; storage under inert atmosphere is advised.

-

Functionalization: The difluoromethyl group offers potential for fluorophilic interactions in drug design.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological pathways, making it a candidate for drug development. Research indicates that derivatives of indole compounds exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives. For instance, a series of compounds derived from indole scaffolds showed potent inhibitory effects against various cancer cell lines, demonstrating the potential of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde in targeting drug-resistant cancer cells .

Enzyme Inhibition

The difluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, potentially serving as an enzyme inhibitor or receptor modulator. This feature is particularly valuable in designing drugs that require precise interactions with biological targets.

Antimicrobial Properties

Studies have demonstrated that indole derivatives possess significant antimicrobial activity. For example, compounds related to this compound have shown effectiveness against various pathogens, including strains of Staphylococcus aureus and Candida albicans .

Material Science

Advanced Materials Development

In addition to its biological applications, this compound is utilized in the development of advanced materials with unique properties. The compound's stability and reactivity make it suitable for creating materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism by which 1-(Difluoromethyl)-1H-indole-3-carbaldehyde exerts its effects often involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes or receptors . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins, modulating their activity . These interactions can influence various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-1H-indole-3-carbaldehyde can be compared with other difluoromethylated indole derivatives, such as:

3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals for its biological activity.

Difluoromethylated aromatic compounds: Often used in pharmaceuticals for their enhanced metabolic stability and bioavailability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-(Difluoromethyl)-1H-indole-3-carbaldehyde is a compound with a unique structure that includes a difluoromethyl group and an aldehyde functional group. Its molecular formula is C10H8F2N, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties.

The presence of the difluoromethyl group enhances the lipophilicity and alters the electronic properties of the compound, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. The structural features of this compound allow for significant interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition. The mechanism is believed to involve disruption of essential cellular processes, possibly through enzyme inhibition or interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity . Studies have indicated that derivatives of this compound can inhibit key inflammatory mediators, leading to reduced inflammation in vitro and in vivo models. For instance, compounds derived from this structure showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Potential

The anticancer potential of this compound is particularly noteworthy. Several studies have documented its ability to induce apoptosis in cancer cells and inhibit tumor growth across different cancer cell lines. The compound has shown IC50 values in the low micromolar range against various cancer types, including breast and lung cancers .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Moderate anticancer activity | Common precursor in organic synthesis |

| 5-Fluoroindole | Enhanced anticancer activity | Fluoro substitution increases potency |

| 6-Bromoindole | Antimicrobial properties | Known for its use in medicinal chemistry |

| 4-Difluoromethylindole | Similar reactivity | Different electronic properties |

Case Studies

Several case studies illustrate the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anti-inflammatory Effects : In a controlled experiment, derivatives showed up to 93% inhibition of edema compared to standard anti-inflammatory drugs like diclofenac at equivalent concentrations.

- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of 4.2 µM, indicating strong potential as an anticancer agent.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)13-5-7(6-14)8-3-1-2-4-9(8)13/h1-6,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXMZRFDEWARBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.